molecular formula C18H24N2O4 B2544844 Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate CAS No. 433260-06-1

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate

Cat. No.: B2544844
CAS No.: 433260-06-1
M. Wt: 332.4
InChI Key: VWZYYADNGALDJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EHCB involves the application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .


Molecular Structure Analysis

The molecular formula of EHCB is C18H24N2O4, and its molecular weight is 332.4. More detailed structural features of the synthesized scaffolds were characterized using IR, 1 H NMR, 13 C NMR, and mass spectroscopy .


Chemical Reactions Analysis

Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Baumberger and Vasella (1986) explored the synthesis of N-acetylneuraminic acid from related compounds, including the use of Michael addition reactions. This work highlights the utility of such compounds in complex organic syntheses (Baumberger & Vasella, 1986).
  • El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, indicating the importance of such compounds in creating novel organic molecules (El‐Faham et al., 2013).

Photophysical Studies

  • Weisenborn, Huizer, and Varma (1989) investigated the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and its analogs, providing insights into the photophysical properties of these compounds (Weisenborn, Huizer, & Varma, 1989).

Biological and Pharmacological Applications

  • Croci et al. (2007) characterized a β3-adrenoceptor agonist for treating preterm labor, showcasing the therapeutic potential of related benzoate compounds (Croci et al., 2007).

Material Science and Engineering

  • Huang et al. (2014) described a microporous anionic metal-organic framework that exhibits high adsorption and separation ability for gases and vapors, underlining the role of similar compounds in material science (Huang et al., 2014).

Safety and Hazards

The safety data sheet for the related compound benzocaine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions for EHCB could involve further exploration of its potential applications, given its significant attention in the scientific community. Further studies could also focus on its synthesis, characterization, and potential biological activities .

Properties

IUPAC Name

ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZYYADNGALDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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